5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole
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Overview
Description
5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloro group and a phenylsulfonylmethyl group
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole, also known as BAY-8002, is the Monocarboxylate Transporter 1 (MCT1) . MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across the cell membrane .
Mode of Action
BAY-8002 interacts with its target, MCT1, by inhibiting its function . Specifically, it inhibits the bidirectional transport of lactate , which is facilitated by MCT1 . This inhibition is selective for MCT1, with a much higher IC50 for MCT4 .
Biochemical Pathways
The inhibition of MCT1 by BAY-8002 affects the lactate shuttle, a biochemical pathway that involves the transport of lactate and other monocarboxylates across the cell membrane . By inhibiting MCT1, BAY-8002 disrupts this pathway, leading to an accumulation of lactate within the cell .
Result of Action
The inhibition of MCT1 by BAY-8002 leads to a significant increase in intracellular lactate levels . This can have various effects on the cell, including changes in metabolic processes. In the context of cancer cells, BAY-8002 has been shown to significantly inhibit tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole typically involves the reaction of 2-chlorothiazole with phenylsulfonylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Formation of substituted thiazole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of thiazolidine derivatives.
Scientific Research Applications
5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and functionalized molecules.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar structure but with a chloromethyl group instead of a phenylsulfonylmethyl group.
2-Chloro-5-methylthiazole: Contains a methyl group instead of a phenylsulfonylmethyl group.
2-Chloro-5-phenylthiazole: Contains a phenyl group instead of a phenylsulfonylmethyl group.
Uniqueness: 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole is unique due to the presence of the phenylsulfonylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c11-10-12-6-8(15-10)7-16(13,14)9-4-2-1-3-5-9/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTABKYKBOBZWCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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